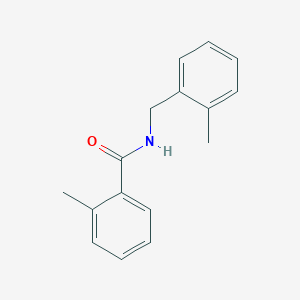
N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentylidene-3,4,5-trimethoxybenzohydrazide, also known as CPTB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzohydrazide and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of VEGFR-2, which is a signaling pathway involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide has several advantages for lab experiments. It is easy to synthesize, and its purity can be confirmed using various spectroscopic techniques. This compound has been found to exhibit various biological activities, making it a useful tool for studying the mechanisms of various diseases. However, this compound also has some limitations. It has been found to be cytotoxic at high concentrations, which limits its use in in vivo experiments. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential use in drug development.
Zukünftige Richtungen
There are several future directions for the study of N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide. One potential direction is to further investigate its mechanism of action. Understanding the mechanism of action of this compound could lead to the development of more effective drugs for the treatment of various diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound. Understanding the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective dosing regimens. Additionally, further studies are needed to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide involves the reaction of 3,4,5-trimethoxybenzohydrazide and cyclopentanone in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. The purity of the product is confirmed using various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide has been extensively used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and diabetes.
Eigenschaften
IUPAC Name |
N-(cyclopentylideneamino)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-19-12-8-10(9-13(20-2)14(12)21-3)15(18)17-16-11-6-4-5-7-11/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCDSKJHSGFRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)

![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)





![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)


